GB-88

Description

Properties

IUPAC Name |

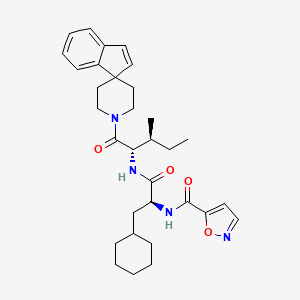

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDDCGUKZLQLN-MCOVPRHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Role of GB-88 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-88 is a pioneering pharmacological tool that has revealed the nuanced complexity of G protein-coupled receptor (GPCR) signaling. Initially identified as a selective, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), subsequent research has unveiled its more sophisticated function as a biased or pathway-selective modulator. This technical guide provides an in-depth exploration of the function of this compound in cell signaling, its mechanism of action, the specific pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to this compound and Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a unique GPCR that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed and plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.

This compound has emerged as a key small molecule for probing PAR2 function. Its unique properties have not only advanced our understanding of PAR2 signaling but have also highlighted the potential for developing biased ligands as therapeutic agents that can selectively modulate disease-related pathways while sparing beneficial ones.

Mechanism of Action of this compound

This compound exhibits a complex and agonist-dependent mechanism of action at the PAR2 receptor. Its classification as an antagonist is not absolute and depends on the specific agonist and the signaling pathway being measured.

-

Competitive and Surmountable Antagonism: Against the synthetic peptide agonist 2f-LIGRLO-NH2, this compound acts as a competitive and surmountable antagonist, indicating that its inhibitory effect can be overcome by increasing concentrations of the agonist.[1]

-

Competitive and Insurmountable Antagonism: When tested against the non-peptide agonist GB110, this compound displays competitive but insurmountable antagonism.[1]

-

Non-competitive and Insurmountable Antagonism: In the case of the physiological agonist trypsin, this compound functions as a non-competitive and insurmountable antagonist.[1]

This multifaceted interaction suggests that this compound may bind to an allosteric site on the PAR2 receptor, modulating its conformation and its ability to couple to different downstream signaling pathways in an agonist-specific manner.

Biased Signaling of this compound: A Dichotomy of Function

The most remarkable characteristic of this compound is its biased signaling profile. It selectively antagonizes the PAR2-mediated Gαq/11 pathway while simultaneously acting as an agonist for other PAR2-coupled signaling cascades.[2]

Antagonistic Activity: Inhibition of the Gαq/11-PLC-Ca²⁺ Pathway

This compound is a potent inhibitor of PAR2-induced activation of the Gαq/11 family of G proteins. This blockade prevents the subsequent activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is the suppression of intracellular calcium (Ca²⁺) mobilization and the activation of protein kinase C (PKC), key events in pro-inflammatory signaling.[2][3] This antagonistic action is the basis for this compound's anti-inflammatory effects.[3]

Agonistic Activity: Activation of Gαi/o, Gα12/13, and MAP Kinase Pathways

In contrast to its inhibitory effect on Gαq/11 signaling, this compound behaves as an agonist for other PAR2-mediated pathways:

-

Gαi/o Pathway: this compound activates PAR2 coupling to Gαi/o proteins, leading to the attenuation of forskolin-induced cyclic AMP (cAMP) accumulation.[2]

-

Gα12/13 Pathway: It promotes PAR2-mediated activation of the Gα12/13 pathway, resulting in the activation of the small GTPase RhoA.[2]

-

MAPK/ERK Pathway: this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream event in many GPCR signaling pathways.[2][3]

This biased agonism suggests that this compound stabilizes a receptor conformation that is incapable of coupling to Gαq/11 but can effectively engage with other G protein subtypes and signaling effectors.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Agonist | Cell Line | Value | Reference |

| IC₅₀ (Ca²⁺ release) | Trypsin, 2f-LIGRLO-NH₂, GB110 | HT29 | ~2 µM | [1] |

| Inhibition of IL-8 secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |

| Inhibition of IL-6 secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |

| Inhibition of TNF-α secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |

| Inhibition of GM-CSF secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |

Table 1: In Vitro Antagonistic Activity of this compound

| Pathway | Effect | Cell Line | Reference |

| cAMP Accumulation | Attenuation (Agonist) | HT29 | [2] |

| RhoA Activation | Stimulation (Agonist) | HT29 | [2] |

| ERK1/2 Phosphorylation | Stimulation (Agonist) | HT29, CHO-hPAR2 | [2] |

Table 2: In Vitro Agonistic Activity of this compound

Signaling Pathway and Experimental Workflow Diagrams

PAR2 Signaling Pathways Modulated by this compound

Caption: this compound exhibits biased signaling at PAR2.

Experimental Workflow for Intracellular Calcium Measurement

Caption: Workflow for assessing this compound's effect on Ca²⁺ flux.

Experimental Workflow for Cell Migration (Transwell) Assay

Caption: Workflow for evaluating this compound's impact on cell migration.

Detailed Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted for studying the effect of this compound on PAR2-mediated calcium mobilization.

Materials:

-

Cells expressing PAR2 (e.g., HT29, HTEC)

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

-

This compound

-

PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH₂)

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips and grow to 80-90% confluency.

-

Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Wash the cells once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Continuously perfuse with HBS. c. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting emission at ~510 nm. d. To test for antagonism, perfuse the cells with HBS containing the desired concentration of this compound for a predetermined incubation period (e.g., 5-15 minutes). e. While continuing to record, stimulate the cells with a PAR2 agonist in the presence of this compound.

-

Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The change in this ratio is proportional to the change in intracellular calcium concentration. c. Plot the F340/F380 ratio over time to visualize the calcium transient. d. Compare the peak response in the presence and absence of this compound to determine the extent of inhibition.

Cell Migration Assay using Transwell Inserts

This protocol describes how to assess the effect of this compound on PAR2-mediated cell migration.

Materials:

-

Cells of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Chemoattractant (e.g., fetal bovine serum, specific growth factors)

-

This compound

-

PAR2 agonist

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal violet stain (0.5% in 25% methanol)

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, serum-starve the cells for 12-24 hours.

-

Assay Setup: a. Place Transwell inserts into the wells of a 24-well plate. b. Add 600 µL of medium containing a chemoattractant to the lower chamber. c. In a separate tube, resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL. d. Add this compound and/or a PAR2 agonist to the cell suspension at the desired final concentrations.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period appropriate for the cell type (typically 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the pores.

-

Fixation and Staining: a. Fix the migrated cells on the underside of the insert by immersing it in methanol for 10 minutes. b. Allow the insert to air dry. c. Stain the migrated cells by immersing the insert in crystal violet solution for 15-30 minutes. d. Gently wash the insert with water to remove excess stain.

-

Quantification: a. Allow the insert to dry completely. b. Visualize the stained cells under a microscope. c. Count the number of migrated cells in several random fields of view. d. The average number of cells per field is used to quantify migration.

Conclusion

This compound is a powerful and insightful pharmacological agent that has significantly contributed to our understanding of PAR2 signaling. Its biased antagonism, selectively inhibiting the pro-inflammatory Gαq/11 pathway while activating other signaling arms, represents a paradigm for the development of next-generation therapeutics for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the intricate role of this compound and PAR2 in cellular signaling.

References

- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

GB-88: A Technical Guide to a Biased Antagonist of Protease-Activated Receptor 2 (PAR-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-88 is a pioneering, orally active, non-peptide small molecule that has been instrumental in the preclinical exploration of Protease-Activated Receptor 2 (PAR-2) signaling. Initially developed through the structural modification of a PAR-2 agonist, this compound emerged as a unique biased antagonist. It selectively inhibits the Gq/PLC/Ca2+ signaling pathway, which is strongly associated with pro-inflammatory responses, while concurrently acting as an agonist for other PAR-2-mediated pathways, including ERK1/2 phosphorylation and RhoA activation. This dual functionality has made this compound a critical tool for dissecting the complex signaling cascades of PAR-2 and has demonstrated its therapeutic potential in various preclinical models of inflammation, including arthritis, colitis, and allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, complete with detailed experimental protocols and a summary of key quantitative data to support further research and development in the field of PAR-2 modulation.

Discovery and Development

The development of this compound stemmed from research aimed at creating stable, non-peptidic modulators for PAR-2 to overcome the limitations of endogenous protease activators and synthetic peptide agonists, which often lack stability and bioavailability.

From Agonist to Antagonist: A Structure-Activity Relationship (SAR) Driven Approach

The journey to this compound began with the development of the potent, non-peptidic PAR-2 agonist, GB110 . Researchers systematically modified the structure of GB110 to explore the structure-activity relationships that govern PAR-2 activation and inhibition. This compound is a direct analogue of GB110, sharing the same N-terminal isoxazole, L-cyclohexylalanine, and L-isoleucine moieties. The key modification that conferred its antagonist properties was the substitution of the C-terminal portion with a bulky spiro[indene-1,4′-piperidine] group.[1] This structural change is believed to be critical in altering the ligand's interaction with the receptor, leading to the observed biased antagonism.[2]

Current Status

This compound is widely recognized as a valuable research tool for investigating PAR-2 pharmacology. It is commercially available from several chemical suppliers for research purposes.[3][4][5] While this compound itself has not progressed into clinical trials, the insights gained from its study have paved the way for the development of next-generation PAR-2 antagonists with improved properties.[2][6] The exploration of biased antagonism, exemplified by this compound, remains a significant area of interest in G-protein-coupled receptor (GPCR) drug discovery.

Mechanism of Action: Biased Antagonism

This compound exhibits a fascinating and complex mechanism of action known as biased agonism or pathway-selective antagonism.[7] This means it does not act as a simple "on" or "off" switch for the receptor but rather selectively modulates downstream signaling pathways.

-

Antagonistic Effects: this compound is a potent antagonist of the PAR-2-mediated Gq/11 signaling pathway. This pathway, upon activation, leads to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), both of which are crucial for triggering pro-inflammatory responses like cytokine release and edema.[1][7]

-

Agonistic Effects: In contrast, this compound has been shown to act as an agonist for other PAR-2-mediated signaling cascades. These include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 phosphorylation, and the activation of the RhoA pathway.[7] It has also been shown to attenuate forskolin-induced cAMP accumulation via Gi/o coupling.[7]

This biased signaling profile is a key feature of this compound, allowing for the selective inhibition of inflammatory pathways without affecting other cellular processes regulated by PAR-2.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Agonist | IC50 / Ki (µM) | Reference(s) |

| Ca2+ Mobilization | ||||

| Antagonism | HT-29 | Trypsin | ~2 - 9 | [8] |

| HT-29 | 2f-LIGRLO-NH2 | 0.56 | [7] | |

| HT-29 | GB110 | ~2 - 9 | [8] | |

| A549 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |

| Panc-1 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |

| MKN1 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |

| MKN45 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |

| MDA-MB231 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |

| Receptor Binding | ||||

| Competition | CHO-hPAR2 | Eu-tagged 2f-LIGRLO-NH2 | 7.7 | [7] |

| Cytokine Release | ||||

| Inhibition (IL-6, IL-8, GM-CSF, TNF-α) | HTEC | 2f-LIGRLO-NH2 | Significant at 10 µM | [7] |

| ERK1/2 Phosphorylation | ||||

| Agonism (as AY117/Cpd 65) | HT-29 | - | EC50 = 2.2 | [2] |

| cAMP Inhibition | ||||

| Agonism (as AY117/Cpd 65) | HT-29 | Forskolin | IC50 = 0.109 | [2] |

HTEC: Human Kidney Tubule Epithelial Cells

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Model | Species | Agonist | Dose of this compound (p.o.) | Outcome | Reference(s) |

| Rat Paw Edema | Rat | 2f-LIGRLO-NH2 | 10 mg/kg | ≤80% inhibition of paw edema | [8] |

| Rat | Trypsin | 10 mg/kg | Significant inhibition of paw edema | [8] | |

| Rat | GB110 | 10 mg/kg | Significant inhibition of paw edema | [8] | |

| Rat | SLIGRL-NH2 | 10 mg/kg | Significant inhibition of paw edema | [8] | |

| Collagen-Induced Arthritis | Rat | Collagen | Not specified | Effective in treating chronic arthritis | [1][9] |

| TNBS-Induced Colitis | Rat | TNBS | Not specified | Beneficial inhibitory properties | [7] |

| Diet-Induced Obesity | Rat | High-fat diet | Not specified | Beneficial inhibitory properties on metabolic dysfunction, adiposity, cardiac fibrosis, and remodeling | [7] |

| Pharmacokinetic Parameter | Species | Dose (p.o.) | Value |

| Cmax | Rat | 10 mg/kg | 1.7 ± 0.4 µM |

| Tmax | Rat | 10 mg/kg | 4.0 ± 0.6 h |

| T1/2 | Rat | 10 mg/kg | 1.13 ± 0.13 h |

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the antagonist effect of this compound on the PAR-2-Gq pathway.

Methodology:

-

Cell Culture: Plate cells (e.g., HT-29, A549, or primary cells) in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[10]

-

Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for approximately 1 hour at 37°C.[10]

-

Compound Incubation: After washing to remove excess dye, pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (typically 15-60 minutes) at 37°C.

-

Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR system). Measure the baseline fluorescence, then inject the PAR-2 agonist (e.g., trypsin or a peptide agonist like 2f-LIGRLO-NH2) and immediately begin kinetic measurement of fluorescence intensity.

-

Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is recorded over time. The antagonist effect of this compound is quantified by determining its IC50 value from the concentration-response curves.

Rat Paw Edema Model

This in vivo model is a classic method to assess the anti-inflammatory properties of compounds.

Methodology:

-

Animal Handling: Use male Wistar rats (or a similar strain) and allow them to acclimatize to the laboratory conditions.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer this compound (typically dissolved in a vehicle like olive oil) to the treatment group via oral gavage. The control group receives the vehicle only. A typical dose for this compound is 10 mg/kg.[8]

-

Induction of Edema: After a set period to allow for drug absorption (e.g., 120 minutes), induce inflammation by injecting a PAR-2 agonist (e.g., 2f-LIGRLO-NH2, trypsin) into the sub-plantar surface of the right hind paw.[8]

-

Measurement of Edema: Measure the paw volume at various time points after the agonist injection (e.g., every 30-60 minutes for several hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The anti-inflammatory effect of this compound is determined by comparing the paw swelling in the treated group to the vehicle control group and is often expressed as the percentage inhibition of edema.

Conclusion and Future Directions

This compound has been a seminal molecule in the study of PAR-2. Its discovery and characterization have provided compelling evidence for the therapeutic potential of PAR-2 antagonism in a range of inflammatory diseases. The concept of biased antagonism, which this compound so clearly demonstrates, has opened up new avenues for designing more sophisticated drugs that can selectively modulate receptor signaling to achieve desired therapeutic effects while minimizing potential side effects.

Future research will likely focus on:

-

Developing next-generation biased antagonists: Building on the SAR of this compound and its derivatives to create compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploring the therapeutic potential in other diseases: Investigating the efficacy of PAR-2 antagonists in other conditions where PAR-2 is implicated, such as chronic pain and certain types of cancer.

-

Translating preclinical findings to the clinic: The ultimate goal is to advance a PAR-2 antagonist into human clinical trials to validate its therapeutic utility in patients.

References

- 1. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 2. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease-activated receptor-2 mediates the expression of inflammatory cytokines, antimicrobial peptides, and matrix metalloproteinases in keratinocytes in response to Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of GB-88: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-88 is a pioneering, orally bioavailable, small molecule antagonist of the Proteinase-Activated Receptor 2 (PAR2). Its unique pharmacological profile, characterized by biased antagonism, positions it as a significant tool for research and a potential therapeutic agent in inflammatory and pain-related disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols. All quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound is a selective, non-peptide antagonist of PAR2, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike conventional antagonists, this compound exhibits biased signaling, selectively inhibiting certain downstream pathways of PAR2 activation while having no effect or even agonistic effects on others. This nuanced mechanism of action makes this compound a valuable probe for dissecting PAR2 signaling and a promising candidate for targeted therapeutic interventions.

Mechanism of Action: Biased Antagonism of PAR2

The primary mechanism of action of this compound is its selective antagonism of the PAR2-mediated Gαq/11 signaling pathway.[3][4] This pathway, upon activation by endogenous proteases like trypsin or tryptase, leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium (iCa2+) and activation of Protein Kinase C (PKC). This compound effectively blocks this cascade, thereby mitigating the pro-inflammatory effects associated with PAR2 activation.

Intriguingly, this compound does not inhibit all PAR2-mediated signaling. Evidence suggests that it acts as an agonist for other PAR2-coupled pathways, including those leading to the modulation of cyclic AMP (cAMP) levels, phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), and activation of RhoA.[3][4] This biased antagonism is a critical aspect of its pharmacological profile, offering the potential for therapeutic intervention with a reduced risk of off-target effects associated with complete receptor blockade.

Signaling Pathway of PAR2 and Modulation by this compound

Caption: PAR2 signaling and this compound's biased antagonism.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across various assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Trypsin, 2f-LIGRLO-NH2, GB110 | HT-29 | IC₅₀ | ~2 µM | [1] |

| Calcium Mobilization | Trypsin | Human Monocyte-Derived Macrophages | IC₅₀ | 1.6 ± 0.5 µM | |

| ERK1/2 Phosphorylation | - | Human Kidney Cells | Agonist | Activates | [4] |

| RhoA Activation | - | HT-29 | Agonist | Activates | [4] |

| cAMP Accumulation (Forskolin-stimulated) | - | HT-29 | Agonist | Inhibits | [4] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Species | Agonist/Inducer | Administration Route | Effective Dose | Effect | Reference |

| Paw Edema | Rat | 2f-LIGRLO-NH₂ | Oral | 10 mg/kg | ≤80% inhibition | |

| Paw Edema | Rat | Trypsin, SLIGRL-NH₂, GB110 | Oral | 10 mg/kg | Significant reduction | |

| TNBS-induced Colitis | Rat | TNBS | Oral | - | Ameliorates colitis | |

| Periodontal Disease | Mouse | P. gingivalis | - | - | Reduced alveolar bone loss | [5] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Dose | 10 mg/kg (oral) |

| Tₘₐₓ | 4.0 ± 0.6 h |

| Cₘₐₓ | 1.7 ± 0.4 µM |

| T₁/₂ | 1.13 ± 0.13 h |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and further investigation of this compound's pharmacological profile.

In Vitro Assays

This assay is fundamental to characterizing the antagonistic effect of this compound on the PAR2-Gαq/11 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. sc.edu [sc.edu]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol - PMC [pmc.ncbi.nlm.nih.gov]

GB-88 as a Chemical Probe for Protease-Activated Receptor 2 (PAR2): A Technical Guide

Executive Summary: Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases. The development of selective chemical probes is crucial for dissecting its complex signaling pathways and validating it as a therapeutic target. GB-88 is a first-generation, orally active, small-molecule modulator of PAR2. Initially identified as a selective PAR2 antagonist, subsequent research has revealed a more complex mechanism of action. This compound functions as a biased antagonist, selectively inhibiting the Gαq/11-mediated calcium signaling pathway while simultaneously acting as an agonist for other PAR2-coupled pathways, including Gαi/o, Gα12/13, and β-arrestin-mediated ERK activation.[1][2][3] This guide provides an in-depth technical overview of this compound, including its quantitative profile, detailed experimental protocols for its characterization, and a visual representation of its unique impact on PAR2 signaling.

Introduction to Protease-Activated Receptor 2 (PAR2)

PAR2 is a member of a unique GPCR subfamily that is activated by proteolytic cleavage of its extracellular N-terminus.[4] Serine proteases, such as trypsin and mast cell tryptase, cleave the receptor to unmask a tethered ligand sequence (SLIGKV- in humans), which then self-activates the receptor, initiating downstream signaling cascades.[5][6] PAR2 activation is linked to the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease, primarily through the release of pro-inflammatory cytokines and chemokines.[4][6] The development of specific modulators is essential to probe the distinct roles of its divergent signaling pathways.

This compound: A Biased Modulator of PAR2

This compound is a non-peptide small molecule that has been instrumental in studying PAR2 function.[3] It is selective for PAR2, showing no activity at the related PAR1 or PAR4 receptors.[4][5] Its primary utility and initial classification as an antagonist stem from its ability to inhibit PAR2-mediated intracellular calcium mobilization. However, its characterization as a biased ligand is critical for the correct interpretation of experimental results.

Mechanism of Action:

-

Antagonist of Gαq/11 Signaling: this compound selectively inhibits the PAR2-Gαq/11 signaling axis. This prevents the activation of phospholipase C (PLC), the generation of inositol trisphosphate (IP3), and the subsequent release of intracellular calcium (iCa²⁺).[1][2] This inhibitory action is responsible for its anti-inflammatory effects in various models, as the Gαq/11 pathway is linked to the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[1][4]

-

Agonist of Other Pathways: In contrast to its effect on Gαq/11, this compound acts as a PAR2 agonist for at least three other signaling pathways:

-

Gαi/o: It activates Gαi/o, leading to the attenuation of forskolin-induced cAMP accumulation.[1][2]

-

Gα12/13: It activates Gα12/13, stimulating the RhoA signaling pathway.[1][2]

-

β-Arrestin/ERK: It promotes the recruitment of β-arrestin and activates the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[1][4]

-

The nature of this compound's antagonism is also dependent on the activating agonist. It is a competitive and surmountable antagonist of the peptide agonist 2f-LIGRLO-NH₂, but a non-competitive and insurmountable antagonist of the protease trypsin.[5][7]

Quantitative Profile of this compound

The following tables summarize the reported quantitative data for this compound in various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Agonist | Cell Line | Value | Citation(s) |

| iCa²⁺ Release Inhibition | IC₅₀ | Trypsin, 2f-LIGRLO-NH₂, GB110 | HT29 | ~2 µM | [5][7][8] |

| iCa²⁺ Release Inhibition | IC₅₀ | Trypsin, 2f-LIGRLO-NH₂, GB110 | A549, Panc-1, MKN1, MKN45, MDA-MB231 | < 10 µM | [7] |

| ERK1/2 Phosphorylation | pEC₅₀ | - | HT29, CHO-hPAR2 | 5.7 (EC₅₀ ~2.2 µM) | [9] |

| cAMP Accumulation Inhibition | pIC₅₀ | Forskolin | HT29 | 7.0 (IC₅₀ ~109 nM) | [9] |

| Partial Agonism | EC₅₀ | - | NCTC2544 | ~3 µM | [3] |

Table 2: In Vivo Activity of this compound

| Model | Species | Administration | Dose | Effect | Citation(s) |

| PAR2-Induced Paw Edema | Rat | Oral (p.o.) | 10 mg/kg | Inhibition of edema | [7][8] |

| PAR2-Induced Paw Edema | Rat | Subcutaneous (s.c.) | 10 mg/kg | Strong reduction in edema | [10] |

| Collagen-Induced Arthritis | Rat | Oral (p.o.) | - | Alleviation of arthritis | [10] |

Key Experimental Protocols

Detailed methodologies for key assays are provided below. Researchers should optimize parameters such as cell density and incubation times for their specific systems.

In Vitro Assays

4.1.1 Intracellular Calcium Mobilization Assay

This protocol is designed to measure the antagonist effect of this compound on PAR2-mediated calcium release using a fluorescent indicator like Fura-2 AM.[11][12]

-

Cell Preparation: Plate PAR2-expressing cells (e.g., HT29, A549, or CHO-hPAR2) onto glass coverslips or 96-well imaging plates 24-48 hours prior to the experiment.[4][11]

-

Dye Loading: Wash cells with a physiological buffer (e.g., HBSS) without phenol red.[12] Load cells with 1-5 µg/mL Fura-2 AM in buffer for 30-45 minutes at 37°C in the dark.[11][12]

-

Washing: Wash the cells twice with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[13]

-

Compound Incubation: Place the coverslip or plate into the imaging system. Perfuse with buffer to establish a baseline fluorescence. Pre-incubate the cells with this compound (e.g., 0.1 - 10 µM) or vehicle control for 15-30 minutes.[1][7]

-

Agonist Stimulation: Add a PAR2 agonist (e.g., Trypsin at 10 nM or 2f-LIGRLO-NH₂ at 1 µM) and record the fluorescence signal.[1][7]

-

Data Acquisition: Excite Fura-2 sequentially at 340 nm and 380 nm, and measure the emission at ~510 nm.[13][14] The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[14]

-

Analysis: Calculate the peak response following agonist addition relative to the baseline. Determine the IC₅₀ of this compound by plotting the percent inhibition against the log concentration of this compound.

4.1.2 β-Arrestin Recruitment Assay

This assay determines the ability of this compound to act as an agonist for β-arrestin recruitment to PAR2. Commercial kits (e.g., DiscoverX PathHunter) are commonly used.[15][16]

-

Cell Plating: Seed cells engineered to co-express a tagged PAR2 and a tagged β-arrestin (e.g., PathHunter β-arrestin GPCR cells) in a white, clear-bottom 96-well plate and culture for 24-48 hours.[15]

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the cells. Include a known PAR2 agonist as a positive control and buffer as a negative control.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.[15]

-

Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the detection reagent according to the manufacturer's protocol (e.g., for an enzyme fragment complementation assay, this involves adding a substrate that is hydrolyzed to produce a chemiluminescent signal).[15]

-

Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescence using a plate reader.

-

Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

4.1.3 Cytokine Secretion Assay (ELISA)

This protocol measures the ability of this compound to inhibit PAR2-agonist-induced secretion of pro-inflammatory cytokines.[4]

-

Cell Culture: Plate cells such as A549 human epithelial cells or primary human kidney tubule cells in 24- or 48-well plates and grow to near confluence.[1][4]

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for 30-60 minutes.[1]

-

Stimulation: Add a PAR2 agonist (e.g., 1 µM 2f-LIGRLO-NH₂) to the wells and incubate for a pre-determined time (e.g., 6-24 hours) to allow for cytokine production and secretion.[1][4]

-

Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any detached cells.[4]

-

ELISA: Perform a standard sandwich ELISA for the cytokine of interest (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.

-

Analysis: Quantify the cytokine concentration based on the standard curve. Calculate the percentage inhibition of cytokine release by this compound compared to the agonist-only control.

In Vivo Models

4.2.1 Rat Paw Edema Model

This model assesses the in vivo anti-inflammatory efficacy of this compound.[7][10]

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats for at least 48 hours before the experiment.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., olive oil) orally (p.o.) via gavage.[7][8] Typically, the compound is given 1-2 hours before the inflammatory challenge.[7]

-

Baseline Measurement: Before the challenge, measure the paw volume or area using a plethysmometer or digital calipers.

-

Inflammatory Challenge: Induce inflammation by injecting a PAR2 agonist (e.g., 350 µ g/paw of 2f-LIGRLO-NH₂ in saline) into the plantar surface of the rat's hind paw (intraplantar, i.pl.).[7][10]

-

Edema Measurement: Measure the paw volume or area at various time points after the challenge (e.g., 30, 60, 120, 240 minutes).[7]

-

Analysis: Calculate the percent change in paw volume/area from baseline for each animal. Compare the edema response in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.

Signaling Pathways and Visualizations

The following diagrams illustrate the complex signaling of PAR2 and the unique modulatory effect of this compound.

Figure 1: Canonical PAR2 activation and downstream signaling pathways.

Figure 2: Biased signaling mechanism of this compound at the PAR2 receptor.

Figure 3: A general experimental workflow for characterizing a PAR2 modulator like this compound.

Applications and Limitations

Applications:

-

Dissecting PAR2 Signaling: this compound is a valuable tool for differentiating the physiological and pathological consequences of Gαq/11-dependent signaling versus other PAR2-mediated pathways.[1]

-

Validating Gαq/11 as a Target: Its efficacy in inflammation models supports the hypothesis that specifically blocking the PAR2-Gαq/11-calcium axis is a viable anti-inflammatory strategy.[1]

Limitations:

-

Biased Agonism: The most significant limitation is that this compound is not a neutral antagonist. Its agonist activity on ERK, Rho, and cAMP pathways can confound the interpretation of results.[1][3] Any observed effect in a system must be carefully evaluated to determine if it results from the blockade of Gαq/11 or the activation of other pathways.

-

Potency: With an IC₅₀ in the low micromolar range, this compound has moderate potency compared to newer generations of PAR2 modulators.[5][7]

-

Agonist-Dependent Profile: The variable nature of its antagonism (competitive vs. non-competitive) depending on the PAR2 activator adds a layer of complexity to experimental design and interpretation.[5][7]

Conclusion

This compound is a pioneering chemical probe for PAR2 that has been instrumental in uncovering the biased signaling potential of this receptor. While its complex pharmacological profile necessitates careful experimental design and data interpretation, it remains a valuable tool for researchers. Its ability to selectively block the pro-inflammatory Gαq/11 pathway while activating other signaling arms provides a unique opportunity to dissect the specific contributions of these pathways to health and disease. For professionals in drug development, the story of this compound underscores the importance of comprehensive pharmacological profiling and highlights the potential for developing pathway-selective drugs that can block disease-relevant signaling without affecting potentially beneficial pathways.[1][2]

References

- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. brainvta.tech [brainvta.tech]

- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GPCR β-Arrestin Product Solutions [discoverx.com]

In Vitro Characterization of GB-88: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the in vitro characterization of GB-88, a selective, orally active, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). It details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a selective antagonist of PAR2, a G-protein-coupled receptor (GPCR) involved in inflammation and nociception.[1][2][3] The primary mechanism of PAR2 activation involves proteolytic cleavage of its N-terminal domain by serine proteases like trypsin, which exposes a tethered ligand that activates the receptor.[4] This activation typically leads to the coupling of Gαq proteins, stimulation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium (iCa²⁺).[4]

This compound effectively inhibits this PAR2-mediated iCa²⁺ release.[1][4][5][6] A unique characteristic of this compound is its agonist-dependent antagonism.[1][6][7] For instance, it acts as a surmountable and reversible antagonist against the synthetic peptide agonist 2f-LIGRLO-NH₂, meaning its inhibitory effect can be overcome by high concentrations of the agonist.[7] However, against the agonist GB110, it behaves as a competitive but insurmountable antagonist, and against trypsin, it functions as a non-competitive, insurmountable antagonist.[7]

Interestingly, this compound exhibits biased signaling. While it blocks the Gq-mediated calcium signaling pathway, some studies have shown it can independently promote the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][5][8][9] This suggests that this compound can selectively inhibit one downstream pathway (Ca²⁺ release) while potentially activating another (ERK1/2 signaling).

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro assays, primarily by measuring the inhibition of PAR2 agonist-induced intracellular calcium release. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cell type, agonist, and specific assay conditions.

| Parameter | Cell Line | Agonist | Value | Reference |

| IC₅₀ | HT-29 | PAR2 Agonists | ~2 µM | [1][6][7][10] |

| IC₅₀ | HT-29 | 2-Furoyl-LIGRLO-NH₂ | 8 µM | [9] |

| IC₅₀ | HT-29 | Trypsin | 3.6 µM | [10] |

| IC₅₀ | HT-29 | Trypsin | 9.6 µM | [10] |

| IC₅₀ | HMDMs | Trypsin | 1.6 ± 0.5 µM | [11] |

HMDMs: Human Monocyte-Derived Macrophages

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for characterizing this compound's antagonist activity at the PAR2 receptor. It measures the compound's ability to inhibit the rise in intracellular calcium induced by a PAR2 agonist.

1. Cell Culture and Seeding:

- Culture human colon adenocarcinoma cells (HT-29) in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

- Harvest cells and seed them into black-walled, clear-bottom 96-well microplates at a suitable density.

- Allow cells to adhere and grow to confluence for approximately 48 hours.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, and an organic anion-transport inhibitor like probenecid to prevent dye leakage.

- Aspirate the culture medium from the cell plate and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

- Add the dye-loading buffer to each well and incubate the plate in the dark at 37°C for 60 minutes.

3. Compound Incubation:

- Following incubation, wash the cells to remove excess dye.

- Add buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells.

- Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

4. Agonist Stimulation and Signal Detection:

- Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurement.

- Establish a stable baseline fluorescence reading for each well.

- Add a pre-determined concentration of a PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH₂) to all wells simultaneously using the instrument's integrated fluidics.

- Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

5. Data Analysis:

- Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.

- Normalize the response in this compound-treated wells to the response in vehicle-treated (control) wells.

- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathways of PAR2 and this compound Intervention

Caption: PAR2 signaling cascade and points of modulation by the antagonist this compound.

Experimental Workflow for Calcium Mobilization Assay

Caption: Step-by-step workflow for the in vitro calcium mobilization FLIPR assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GB88 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. GB88 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 6. glpbio.com [glpbio.com]

- 7. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. adooq.com [adooq.com]

- 11. researchgate.net [researchgate.net]

GB-88: A Technical Guide to Early-Stage Research on a Novel PAR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pre-clinical research on GB-88, a selective, orally active, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a potent antagonist of PAR2, a G protein-coupled receptor implicated in a variety of inflammatory processes.[1][2][3] Its mechanism of action is unique in that it is agonist-dependent.[2] this compound has demonstrated efficacy in reducing inflammation in various preclinical models, highlighting its therapeutic potential.[2][3][4]

Signaling Pathways

This compound primarily functions by inhibiting the PAR2-mediated signaling cascade. Upon activation by proteases such as trypsin or specific agonist peptides, PAR2 typically couples to Gq to activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). This compound has been shown to block this Ca2+ release.[1][2][5] Furthermore, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][5] The antagonistic action of this compound has been observed to modulate this pathway as well.[3]

Caption: Simplified PAR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Agonist | Assay | Source |

| IC50 (Ca2+ release) | 2 µM | HT-29 | Trypsin | FLIPR Assay | [1] |

| IC50 (Ca2+ release) | 1.6 ± 0.5 µM | HMDMs | Trypsin | Calcium Mobilization | [6] |

Table 2: In Vivo Efficacy of this compound in a Rat Paw Edema Model

| Administration Route | Dosage | Agonist | Inhibition of Edema | Animal Model | Source |

| Oral (p.o.) | 10 mg/kg | 2f-LIGRLO-NH2 | ≤80% | Male Wistar rats | [2] |

| Oral (p.o.) | 10 mg/kg | GB110, Trypsin, SLIGRL-NH2 | Significant Inhibition | Male Wistar rats | [2] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Dosage | Administration Route | Source |

| Tmax | 4.0 ± 0.6 h | 10 mg/kg | Oral (p.o.) | [6] |

| Cmax | 1.7 ± 0.4 µM | 10 mg/kg | Oral (p.o.) | [6] |

| T1/2 | 1.13 ± 0.13 h | 10 mg/kg | Oral (p.o.) | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Intracellular Calcium (iCa2+) Release Assay

This protocol is based on the methodology used to assess the antagonist activity of this compound at PAR2 in human HT-29 cells.[1][2]

Caption: Workflow for the in vitro intracellular calcium release assay.

Protocol:

-

Cell Culture: Human HT-29 colon carcinoma cells are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well black-walled clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Pre-incubation: After washing, cells are pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.[1]

-

Stimulation: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2) is added to induce intracellular calcium release.[1][2]

-

Measurement: Fluorescence intensity is measured kinetically for approximately 1-2 minutes.

-

Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the antagonist, and IC50 values are calculated.

In Vivo Rat Paw Edema Model

This protocol describes the assessment of the anti-inflammatory activity of this compound in vivo.[2]

Caption: Experimental workflow for the in vivo rat paw edema model.

Protocol:

-

Animal Model: Male Wistar rats (8–9 weeks old) are used for this study.[2]

-

This compound Administration: this compound is administered orally (p.o.) via gavage at a dose of 10 mg/kg, typically dissolved in olive oil. A vehicle control group receives only olive oil.[1][2]

-

Waiting Period: A period of 120 minutes is allowed for the absorption of this compound.[2]

-

Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2, trypsin, SLIGRL-NH2, or GB110) is administered by intraplantar (i.pl.) injection into the hind paw of the rats.[2]

-

Measurement of Edema: Paw volume or area is measured at baseline (before agonist injection) and at a specified time point after injection (e.g., 30 minutes).[2]

-

Data Analysis: The percentage change in paw area or volume is calculated to quantify the extent of edema. The anti-inflammatory effect of this compound is determined by comparing the edema in the this compound treated group to the vehicle control group.

Conclusion

The early-stage research on this compound has established it as a promising orally bioavailable PAR2 antagonist with significant anti-inflammatory properties. Its unique agonist-dependent mechanism of action warrants further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the PAR2 signaling pathway. Further studies are needed to explore its efficacy in chronic inflammatory models and to fully elucidate its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]

- 4. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

GB-88: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GB-88, a selective, orally active, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This compound is a valuable tool for investigating the role of PAR2 in various physiological and pathological processes, including inflammation and cancer.

Product Information

| Property | Value | Reference |

| Chemical Name | N-((S)-1-(((S)-1-(((S)-4-(diaminomethyl)-1-(3-(trifluoromethyl)phenyl)piperidine-4-carbonyl)pyrrolidin-2-yl)carbonyl)pyrrolidin-2-yl)methyl)-5-methoxy-1H-indole-2-carboxamide | N/A |

| CAS Number | 1416435-96-5 | [1] |

| Molecular Formula | C32H42N4O4 | [1] |

| Molecular Weight | 546.7 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | >98% | N/A |

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Concentration | Comments | Reference |

| DMSO | 31.25 mg/mL (57.16 mM) | Requires sonication for complete dissolution. | [1] |

| Olive Oil | 10 mg/kg | Used as a vehicle for oral administration in in vivo studies. | [1][2] |

Note: For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity. For in vivo studies, a suspension in olive oil can be prepared for oral gavage.

Mechanism of Action

This compound is a selective antagonist of PAR2, a G-protein coupled receptor (GPCR) involved in inflammation and other cellular processes.[3] It functions by inhibiting the PAR2-activated release of intracellular calcium (Ca2+).[1] Interestingly, this compound exhibits biased agonism, meaning it can selectively inhibit certain signaling pathways while activating others.[4] While it blocks PAR2/Gq/11/Ca2+/PKC signaling, it has been shown to act as an agonist for PAR2-mediated cAMP attenuation, ERK1/2 phosphorylation, and RhoA activation.[4] This unique property makes this compound a valuable tool for dissecting the complexities of PAR2 signaling.

Signaling Pathway of this compound as a PAR2 Antagonist

Caption: Antagonistic action of this compound on the PAR2 signaling pathway.

Signaling Pathway of this compound as a Biased Agonist

Caption: Biased agonistic action of this compound on PAR2 signaling.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound. These should be adapted as necessary for specific experimental conditions and cell types.

In Vitro Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on PAR2-agonist-induced intracellular calcium release in a human colon adenocarcinoma cell line, HT-29.

Materials:

-

HT-29 cells (ATCC HTB-38)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO

-

PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH2)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Experimental Workflow:

Caption: Workflow for the in vitro calcium mobilization assay.

Procedure:

-

Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HT-29 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in serum-free medium for 60 minutes at 37°C.

-

Washing: Wash the cells twice with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 15-30 minutes at 37°C.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline fluorescence reading, add the PAR2 agonist (e.g., trypsin at a final concentration of 10 nM).

-

Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratio of emission at 510 nm from excitation at 340 nm and 380 nm).

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value, the concentration of this compound that causes 50% inhibition, can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

In Vivo Anti-Inflammatory Activity Assay (Rat Paw Edema Model)

This protocol describes how to assess the anti-inflammatory effects of orally administered this compound in a rat model of PAR2-agonist-induced paw edema.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Olive oil

-

PAR2 agonist (e.g., 2f-LIGRLO-NH2)

-

Saline

-

Pletysmometer

-

Oral gavage needles

Experimental Workflow:

Caption: Workflow for the in vivo rat paw edema assay.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment with free access to food and water.

-

Fasting: Fast the rats overnight before the experiment, with free access to water.

-

This compound Administration: Prepare a suspension of this compound in olive oil. Administer this compound orally (p.o.) by gavage at the desired dose (e.g., 10 mg/kg).[1] The control group should receive the vehicle (olive oil) only.

-

Waiting Period: Wait for 1 hour to allow for the absorption of this compound.

-

Induction of Edema: Inject a PAR2 agonist (e.g., 50 µL of 100 µM 2f-LIGRLO-NH2 in saline) into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at various time points after the agonist injection (e.g., 0, 30, 60, 120, and 180 minutes).

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by this compound is calculated by comparing the increase in paw volume in the this compound treated group to the vehicle-treated control group.

Quantitative Data Summary

| Parameter | Value | Assay Conditions | Cell/Animal Model | Reference |

| IC50 (Ca2+ release) | 2 µM | Inhibition of PAR2-activated Ca2+ release | HT-29 cells | [1][3] |

| IC50 (Ca2+ release) | 1.6 ± 0.5 µM | Inhibition of trypsin-induced Ca2+ release | Human Monocyte-Derived Macrophages (HMDMs) | [2] |

| Cmax (in vivo) | 1.7 ± 0.4 µM | 10 mg/kg oral administration in olive oil | Rat | [2] |

| Tmax (in vivo) | 4.0 ± 0.6 h | 10 mg/kg oral administration in olive oil | Rat | [2] |

Safety and Handling

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Ordering Information

This compound can be purchased from various chemical suppliers. Please refer to their respective websites for ordering information.

This document is intended to be a guide for researchers. Protocols may need to be optimized for specific experimental setups.

References

Applications of GB-88 in Inflammation Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-88 is a potent, selective, and orally bioavailable non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of inflammatory processes.[1] Activation of PAR2 by endogenous proteases, such as trypsin and mast cell tryptase, triggers a signaling cascade that leads to the release of pro-inflammatory mediators, neurogenic inflammation, and pain.[2] By blocking this activation, this compound offers a valuable tool for investigating the role of PAR2 in inflammatory diseases and represents a promising therapeutic candidate.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation, along with key quantitative data and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | PAR2 Agonist | Parameter Measured | This compound IC50 | Reference |

| Calcium Mobilization | HT29 | Trypsin, 2f-LIGRLO-NH2, GB110 | Intracellular Ca2+ release | ~2 µM | [3][4] |

| Cytokine Release | Human Kidney Tubule Cells | 2f-LIGRLO-NH2 (1 µM) | IL-6, IL-8, TNF-α, GM-CSF | >50% inhibition at 10 µM | [5] |

| Cytokine Release | A549 | nTyr-p3 | IL-8, IL-1β | Effective at 10 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |

| Collagen-Induced Arthritis | Rat | 10 mg/kg/day | Oral (p.o.) | Significant prevention of paw swelling and reduction in arthritic signs. | |

| Acute Paw Edema | Rat | 10 mg/kg | Oral (p.o.) | ≥80% inhibition of edema induced by PAR2 agonists.[3] | [3] |

| Periodontitis | Mouse | Not specified | Not specified | Reduced alveolar bone loss by up to 69% and prevented upregulation of Il1b, Il6, and Ifng. |

Signaling Pathway and Mechanism of Action

Experimental Protocols

In Vitro Application: Inhibition of PAR2-Mediated Cytokine Release

This protocol describes how to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from cultured cells following stimulation with a PAR2 agonist.

Materials:

-

Cell line expressing PAR2 (e.g., A549, HT29, or primary human kidney tubule cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH2)

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

One day prior to the experiment, seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 0.1 µM to 30 µM is recommended. Include a vehicle control (DMSO).

-

Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Pre-incubate the cells with this compound for 15-60 minutes at 37°C. A 15-minute pre-incubation is often sufficient for maximal inhibition.[3]

-

-

PAR2 Agonist Stimulation:

-

Prepare the PAR2 agonist solution in complete cell culture medium at a concentration known to elicit a robust cytokine response (e.g., 1 µM 2f-LIGRLO-NH2).

-

Add the PAR2 agonist to all wells except for the unstimulated control wells.

-

Incubate the plate for a period appropriate for the cytokine being measured (typically 6-24 hours) at 37°C.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

-

Cytokine Measurement by ELISA:

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine of interest in the collected supernatants.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control.

-

Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Application: Rat Paw Edema Model

This protocol outlines the use of this compound in a classic model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., olive oil)

-

PAR2 agonist (e.g., 2f-LIGRLO-NH2 or trypsin)

-

Sterile saline

-

Plethysmometer or digital calipers

-

Oral gavage needles

-

Syringes and needles for intraplantar injection

Protocol:

-

Animal Acclimatization:

-

House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

-

-

This compound Administration:

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., to deliver a dose of 10 mg/kg).

-

Administer this compound or vehicle to the rats via oral gavage 120 minutes prior to the induction of edema.[3]

-

-

Induction of Paw Edema:

-

Prepare a solution of the PAR2 agonist in sterile saline (e.g., 350 µg of 2f-LIGRLO-NH2 in 100 µL).[3]

-

Inject the PAR2 agonist solution into the plantar surface of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer or the paw thickness using digital calipers at baseline (before injection) and at various time points after the injection (e.g., 30, 60, 120, 180, and 240 minutes).

-

-

Data Analysis:

-

Calculate the increase in paw volume or thickness for each animal at each time point.

-

Determine the percentage inhibition of edema in the this compound treated group compared to the vehicle-treated group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

This compound is a powerful research tool for elucidating the role of PAR2 in inflammation. The protocols and data presented here provide a framework for its application in both in vitro and in vivo settings. These studies can contribute to a better understanding of PAR2-mediated inflammatory diseases and aid in the development of novel therapeutic strategies.

References

- 1. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. chondrex.com [chondrex.com]

- 5. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neurogenic Inflammation with GB-88

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GB-88, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), in the investigation of neurogenic inflammation. This document includes an overview of neurogenic inflammation, the mechanism of action of this compound, detailed experimental protocols, and quantitative data from relevant studies.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the activation of sensory neurons.[1] Unlike classical inflammation, which is primarily driven by immune cells, neurogenic inflammation is triggered by the release of pro-inflammatory neuropeptides from peripheral nerve endings.[1] Key mediators include Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which lead to vasodilation, plasma extravasation, and the recruitment and activation of immune cells, such as mast cells.[1][2] This process plays a significant role in the pathophysiology of various inflammatory and pain conditions, including arthritis, psoriasis, asthma, and migraine.[1]

Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, is a key player in neurogenic inflammation.[3] It is expressed on sensory neurons and various other cell types.[4] Endogenous proteases, such as trypsin and mast cell tryptase, released during tissue injury and inflammation, cleave and activate PAR2.[5] This activation leads to the sensitization of transient receptor potential (TRP) channels, including TRPV1 and TRPA1, which lowers the threshold for neuronal activation and exacerbates the release of neuropeptides, perpetuating the inflammatory cycle.[4][6]

This compound: A Selective PAR2 Antagonist

This compound is a small molecule, orally bioavailable antagonist of PAR2.[7][8] It acts by competitively inhibiting the activation of PAR2 by proteases and synthetic agonists.[8] By blocking PAR2, this compound effectively attenuates the downstream signaling cascades that lead to neurogenic inflammation and associated pain.[9] Specifically, this compound has been shown to inhibit PAR2-mediated intracellular calcium mobilization and the subsequent release of pro-inflammatory mediators.[7][10]

Key Applications of this compound in Neurogenic Inflammation Research

-

Investigating the role of PAR2 in inflammatory pain models: this compound can be used to determine the contribution of PAR2 activation to thermal and mechanical hyperalgesia in various animal models of inflammation.

-

Elucidating the signaling pathways of neurogenic inflammation: By selectively blocking PAR2, researchers can dissect the downstream signaling events, including the involvement of specific kinases and ion channels.

-

Evaluating the therapeutic potential of PAR2 antagonism: this compound serves as a valuable tool compound for preclinical studies aimed at validating PAR2 as a therapeutic target for inflammatory diseases.

-

Studying the interplay between sensory neurons and immune cells: this compound can help to unravel the communication between nerve endings and mast cells in the context of neurogenic inflammation.

Quantitative Data: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative effects of this compound in attenuating key features of neurogenic inflammation in rodent models.

Table 1: Effect of this compound on Paw Edema

| Agonist | Animal Model | This compound Dose and Route | Paw Edema Inhibition (%) | Reference |

| 2f-LIGRLO-NH₂ | Rat | 10 mg/kg, p.o. | ~50% | [9] |

| Trypsin | Rat | 10 mg/kg, p.o. | ~60% | [9] |

| Cathepsin-S | Mouse | 30 mg/kg, p.o. | ~100% | [11] |

| Elastase | Mouse | 30 mg/kg, p.o. | ~100% | [11] |

Table 2: Effect of this compound on Thermal and Mechanical Hyperalgesia

| Agonist | Animal Model | This compound Dose and Route | Endpoint | Effect | Reference |

| Trypsin | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |

| Trypsin | Mouse | 30 mg/kg, p.o. | Thermal Withdrawal Latency | Significant increase | [11] |

| Cathepsin-S | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |

| Cathepsin-S | Mouse | 30 mg/kg, p.o. | Thermal Withdrawal Latency | Significant increase | [11] |

| 2f-LIGRLO-NH₂ | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |

| AC264613 | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |

Signaling Pathways and Experimental Workflow

Diagram 1: PAR2 Signaling in Sensory Neurons

Caption: PAR2 signaling cascade in sensory neurons leading to neurogenic inflammation.

Diagram 2: Experimental Workflow for Studying Neurogenic Inflammation with this compound